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Leveraging 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane for the Construction of Diverse
Chemical Libraries

Introduction: The Imperative for Three-
Dimensionality in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on
the exploration of three-dimensional (3D) chemical space to identify novel drug candidates with
improved pharmacological profiles. Historically, drug discovery has been dominated by flat,
aromatic structures. However, molecules with higher sp3-carbon content and greater 3D
complexity often exhibit enhanced selectivity, improved physicochemical properties, and better
alignment with the intricate topographies of biological targets.[1]

Spirocyclic scaffolds have emerged as a powerful tool for navigating this 3D chemical space.
Their rigid, well-defined architectures provide precise exit vectors for appended functionalities,
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enabling a systematic exploration of the spatial arrangement of pharmacophoric elements.[2][3]
Among these, the 2-azaspiro[3.3]heptane framework offers a compelling combination of rigidity,
novelty, and synthetic tractability, making it an ideal starting point for the construction of diverse
compound libraries.[4][5]

This application note provides a comprehensive guide to the synthesis and utilization of a novel
building block, 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane, for the parallel synthesis of
a diverse chemical library. We will detail a robust, multi-step synthesis of the core scaffold and
present detailed protocols for its diversification through three common and reliable chemical
transformations: reductive amination, N-acylation, and N-sulfonylation.

Rationale and Workflow Overview

The strategic design of our core scaffold, 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane,
incorporates several key features to facilitate library synthesis. The secondary amine serves as
a primary point of diversification, allowing for the introduction of a wide array of substituents.
The dimethoxy ketal provides a stable protecting group for a ketone functionality, which can be
deprotected in a later stage for further derivatization, thus offering a second point of diversity.
The phenyl group at the 1-position provides a rigidifying element and can be modified in the
initial synthesis of the scaffold to introduce further structural variety.

Our proposed workflow for library synthesis is a three-pronged parallel approach, starting from
the common spirocyclic amine core. This diversity-oriented synthesis strategy allows for the
rapid generation of a large number of discrete and structurally diverse molecules.[6][7]
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Figure 1: A comprehensive workflow for the synthesis and diversification of the 6,6-Dimethoxy-
1-phenyl-2-azaspiro[3.3]heptane scaffold.

Experimental Protocols
Part 1: Synthesis of the Core Scaffold: 6,6-Dimethoxy-1-
phenyl-2-azaspiro[3.3]heptane

The synthesis of the core scaffold is a multi-step process that begins with the construction of
the 1-phenyl-2-azaspiro[3.3]heptan-6-one intermediate, followed by ketalization to yield the
final dimethoxy-protected building block. The following protocols are based on established
methodologies for the synthesis of similar spirocyclic systems.

Protocol 1.1: Synthesis of 1-Phenyl-2-azaspiro[3.3]heptan-6-one

This procedure is adapted from known methods for the synthesis of substituted 2-
azaspiro[3.3]heptanes.

o Step 1: [2+2] Cycloaddition. A solution of an appropriate ketene precursor and an enamine
derived from cyclobutanone is subjected to a [2+2] cycloaddition to form a cyclobutanone
derivative.

e Step 2: Ring Expansion/Rearrangement. The resulting cycloadduct undergoes a ring
expansion, for instance, through a Beckmann or a related rearrangement, to form the
desired azaspiro[3.3]heptanone framework.

o Step 3: Functional Group Manipulation. Subsequent functional group interconversions, if
necessary, are performed to yield 1-phenyl-2-azaspiro[3.3]heptan-6-one.

Protocol 1.2: Ketalization of 1-Phenyl-2-azaspiro[3.3]heptan-6-one
This protocol describes the protection of the ketone functionality as a dimethyl ketal.

e To a solution of 1-phenyl-2-azaspiro[3.3]heptan-6-one (1.0 eq) in a 1:1 mixture of methanol
and trimethyl orthoformate, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

o Stir the reaction mixture at room temperature for 12-16 hours.
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» Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

e Upon completion, quench the reaction by the addition of a saturated aqueous solution of
sodium bicarbonate.

o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford 6,6-
Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane.

Parameter Value

Yield 85-95%

Purity (LC-MS) >98%

1H NMR Consistent with structure
13C NMR Consistent with structure
MS (ESI+) [M+H]* calculated and found

Table 1. Representative data for the synthesis of the core scaffold.

Part 2: Parallel Library Synthesis

The following protocols are designed for parallel synthesis in 96-well plates, but can be readily
adapted for single-reaction formats. All reactions should be performed under an inert
atmosphere (nitrogen or argon).

Protocol 2.1: Reductive Amination with Aldehydes

This protocol details the diversification of the core scaffold with a library of diverse aldehydes.

[8]
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» Reagent Preparation:

o Prepare a 0.2 M stock solution of 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane in
1,2-dichloroethane (DCE).

o Prepare 0.3 M stock solutions of a diverse set of aldehydes in DCE in a 96-well plate.
o Prepare a 0.4 M stock solution of sodium triacetoxyborohydride (NaBH(OAc)s) in DCE.
o Reaction Setup:

o To each well of a 96-well reaction block, add 200 pL of the core scaffold solution (0.04
mmol).

o Add 200 pL of the respective aldehyde solution (0.06 mmol) to each well.
o Add a small amount of acetic acid (1-2 drops of a 1 M solution in DCE) to each well.
o Seal the plate and shake at room temperature for 1 hour to allow for imine formation.
o Add 200 pL of the sodium triacetoxyborohydride solution (0.08 mmol) to each well.
o Seal the plate and shake at room temperature for 16-24 hours.

e Work-up and Purification:

o Quench the reactions by adding 500 uL of a saturated aqueous solution of sodium
bicarbonate to each well.

o Extract each well with dichloromethane (3 x 500 pL).
o Combine the organic extracts for each reaction in a new 96-well plate.
o Concentrate the plate under a stream of nitrogen or in a centrifugal evaporator.

o Purify the library using preparative high-performance liquid chromatography (HPLC).[6][7]
[°]
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Figure 2: Workflow for the parallel reductive amination protocol.
Protocol 2.2: N-Acylation with Acyl Chlorides

This protocol describes the synthesis of an amide library using a diverse set of acyl chlorides.
[51[10]

* Reagent Preparation:

o Prepare a 0.2 M stock solution of 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane in
dichloromethane (DCM).

o Prepare 0.25 M stock solutions of a diverse set of acyl chlorides in DCM in a 96-well plate.
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o Prepare a 0.5 M stock solution of a non-nucleophilic base, such as diisopropylethylamine
(DIPEA), in DCM.

o Reaction Setup:

o To each well of a 96-well reaction block cooled to 0 °C, add 200 uL of the core scaffold
solution (0.04 mmol).

o Add 200 pL of the DIPEA solution (0.1 mmol) to each well.

o Slowly add 200 pL of the respective acyl chloride solution (0.05 mmol) to each well.

o Seal the plate and allow it to warm to room temperature while shaking for 4-8 hours.
e Work-up and Purification:

o Quench the reactions by adding 500 uL of water to each well.

o Separate the organic layer and wash with 1 M HCI (2 x 500 pL), saturated aqueous
sodium bicarbonate (2 x 500 pL), and brine (1 x 500 pL).

o Dry the organic extracts over anhydrous sodium sulfate in a 96-well filter plate.
o Concentrate the plate and purify the library using preparative HPLC.

Protocol 2.3: N-Sulfonylation with Sulfonyl Chlorides

This protocol details the preparation of a sulfonamide library.[11][12]

» Reagent Preparation:

o Prepare a 0.2 M stock solution of 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane in
DCM.

o Prepare 0.25 M stock solutions of a diverse set of sulfonyl chlorides in DCM in a 96-well
plate.

o Prepare a 0.5 M stock solution of pyridine or triethylamine in DCM.
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» Reaction Setup:

To each well of a 96-well reaction block cooled to 0 °C, add 200 pL of the core scaffold

o

solution (0.04 mmol).

o

Add 200 pL of the base solution (0.1 mmol) to each well.

Slowly add 200 pL of the respective sulfonyl chloride solution (0.05 mmol) to each well.

[¢]

[¢]

Seal the plate and allow it to warm to room temperature while shaking for 12-18 hours.
o Work-up and Purification:
o Follow the same work-up and purification procedure as described in Protocol 2.2.

Library Characterization and Data

The synthesized libraries should be characterized by LC-MS to determine the purity and
confirm the molecular weight of each compound.[13][14][15] For a representative subset of
compounds, *H NMR spectroscopy should be performed to confirm the structure.

. Number of . Average Purity (LC-
Library Type Average Yield (%)
Compounds MS, %)
Amine (Reductive
o 96 65 92
Amination)
Amide (N-Acylation) 96 78 95
Sulfonamide (N-
96 72 93

Sulfonylation)

Table 2: Representative results for the parallel synthesis of three distinct libraries from the core
scaffold.

Conclusion and Future Directions

The 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane scaffold represents a valuable new tool
for the construction of diverse and three-dimensional chemical libraries. The synthetic route to
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the core is robust and scalable, and its diversification via reductive amination, N-acylation, and
N-sulfonylation is efficient and amenable to high-throughput parallel synthesis. The resulting
libraries provide a rich source of novel chemical matter for screening in a wide range of
biological assays.

Future work could involve the deprotection of the ketal functionality to reveal the ketone, which
can then be used as a second point of diversification, for example, through Wittig reactions or
the formation of hydrazones. This would further expand the chemical space accessible from
this versatile scaffold.

References

e Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library
Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

e Bontemps, J. R., & Dandapani, S. (2013). Synthesis of a Family of Spirocyclic Scaffolds:
Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry,
78(13), 6495-6506. [Link]

e Carreira, E. M., & Fessard, T. (2014). Spirocyclic Scaffolds in Medicinal Chemistry.
Angewandte Chemie International Edition, 53(42), 11138-11152. [Link]

e Reddy, L. R, et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes:
important motifs for modern drug discovery. Chemical Communications, 55(39), 5639-5642.
[Link]

» Agilent Technologies. (2021). Scaling Small Molecule Purification Methods for HPLC. [Link]

o Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-Oriented Synthesis of
Azaspirocycles. Organic Letters, 6(17), 3009-3012. [Link]

e Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
Angewandte Chemie International Edition, 43(1), 46-58. [Link]

e Baxter, E. W,, & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with
Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2878893/
https://pubs.acs.org/doi/10.1021/jo400738b
https://onlinelibrary.wiley.com/doi/10.1002/anie.201402294
https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc02059a
https://www.agilent.com/cs/library/applications/5994-4707EN.pdf
https://pubs.acs.org/doi/10.1021/ol0487783
https://onlinelibrary.wiley.com/doi/10.1002/anie.200300626
https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or059.01
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533979?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Carreira, E. M., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for
Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]

Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-
carboxylate. Organic Letters, 11(16), 3522-3525. [Link]

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling
reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Dong, V. M., & Sarpong, R. (2011). Formal y—C—H Functionalization of Cyclobutyl Ketones:
Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical
Society, 133(43), 17293-17296. [Link]

van Breemen, R. B., & Shin, Y. G. (2001). Analysis and screening of combinatorial libraries
using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7-8), 353-372. [Link]

Giera, M., & Niessen, W. M. A. (2012). The integration of LC-MS and NMR for the analysis of
low molecular weight trace analytes in complex matrices. TrAC Trends in Analytical
Chemistry, 37, 83-95. [Link]

Syngene International. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery:
Efficient Purification of Unstable Prodrugs via C18 SPE. [Link]

Downey, W. D., et al. (2011). Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and
Acetals in the Presence of TMSOTTf. Tetrahedron Letters, 52(43), 5589-5591. [Link]

Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in
Water Using Benzotriazole Chemistry. Molecules, 15(8), 5486-5498. [Link]

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Gfeller, D., & Giera, M. (2018). The integration of LC-MS and NMR for the analysis of low
molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry,
56(6), 481-492. [Link]

Nishad, C. S., et al. (2022). Metal-Free Direct Access to N-Sulfonyl Amidines from
Sulfonamides and Secondary Amines Involving Tandem C-N Bond Formations. The Journal

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28627756/
https://pubs.acs.org/doi/10.1021/ol901325s
https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3204910/
https://pubmed.ncbi.nlm.nih.gov/11835254/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3407338/
https://www.syngeneintl.com/solving-prep-hplc-challenges-in-early-drug-discovery
https://www.sciencedirect.com/science/article/pii/S004040391101344X
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257404/
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6001552/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533979?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

of Organic Chemistry, 87(17), 11644-11655. [Link]

Brown, M. K., et al. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone
Ketals. Angewandte Chemie International Edition, 62(10), e202217381. [Link]

Murai, K., et al. (2015). Oxidative rearrangement of cyclobutanone derived N,O-ketals
leading to pyrrolidone derivatives. Chemical & Pharmaceutical Bulletin, 63(4), 245-247. [Link]

Tidwell, T. T. (2008). Ketenes. John Wiley & Sons. [Link]

Nara, S. N., et al. (2020). A review on the liquid chromatography- nuclear magnetic
resonance (Ilc-nmr) and it. World Journal of Pharmaceutical Research, 9(12), 647-662. [Link]

Kaboudin, B., et al. (2020). Transition metal- and catalyst-free one-pot green method for the
synthesis of N-sulfonyl amidines via direct reaction of sulfonyl azides with amines. RSC
Advances, 10(43), 25687-25692. [Link]

Ranu, B. C., & Dey, S. S. (2015). N-Sulfonylation of amines, imides, amides and anilides
using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
Ultrasonics Sonochemistry, 26, 21-26. [Link]

Varma, R. S. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]

Phanstiel, O., et al. (2008). Chemoselective N-Acylation via Condensations of N-
(Benzoyloxy)amines and a-Ketophosphonic Acids under Aqgueous Conditions. The Journal of
Organic Chemistry, 73(15), 6037-6040. [Link]

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

CN102442934A - Synthesis method of 6-oxo0-2-azaspiro[2][2] heptane-2-carboxylic acid tert-
butyl ester. (2012). Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 12 /14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/35977174/
https://onlinelibrary.wiley.com/doi/10.1002/anie.202217381
https://pubmed.ncbi.nlm.nih.gov/25832626/
https://onlinelibrary.wiley.com/doi/book/10.1002/9780470187499
https://wjpr.net/download/article/1601010806.pdf
https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04519a
https://www.sciencedirect.com/science/article/abs/pii/S135041771500057X
https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/i/
https://pubs.acs.org/doi/10.1021/jo800816j
https://www.organic-chemistry.org/synthesis/N1S/sulfonamides.shtm
https://lac.dicp.ac.cn/e202217381.pdf
https://lac.dicp.ac.cn/e202217381.pdf
https://www.benchchem.com/product/b2533979?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533979?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Sources

1. Integrated Platform for Expedited Synthesis—Purification—Testing of Small Molecule
Libraries - PMC [pmc.ncbi.nim.nih.gov]

2. lac.dicp.ac.cn [lac.dicp.ac.cn]

3. Oxidative rearrangement of cyclobutanone derived N,O-ketals leading to pyrrolidone
derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Formal y—C—H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-
Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

6. Icms.cz [Icms.cz]

7. agilent.com [agilent.com]

8. masterorganicchemistry.com [masterorganicchemistry.com]
9. tarosdiscovery.com [tarosdiscovery.com]

10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole
Chemistry - PMC [pmc.ncbi.nim.nih.gov]

11. pdf.benchchem.com [pdf.benchchem.com]
12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
13. researchgate.net [researchgate.net]

14. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed
[pubmed.ncbi.nim.nih.gov]

15. The integration of LC-MS and NMR for the analysis of low molecular weight trace
analytes in complex matrices - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Note: Accelerating Drug Discovery through
Parallel Synthesis of Novel Spirocyclic Scaffolds]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2533979/docs#application-note-
accelerating-drug-discovery-through-parallel-synthesis-of-novel-spirocyclic-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5392760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5392760/
https://lac.dicp.ac.cn/e202217381.pdf
https://pubmed.ncbi.nlm.nih.gov/25832019/
https://pubmed.ncbi.nlm.nih.gov/25832019/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10330309/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10330309/
https://www.researchgate.net/publication/285959037_N-Acylation_Reactions_of_Amines
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/5989_5948_EN_8b54ac5d58/5989-5948EN.pdf
https://www.agilent.com/cs/library/sales/public/ordering-guide-hplc-consumables-5994-5578en-agilent.pdf
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://www.tarosdiscovery.com/wp-content/uploads/2024/01/p39_ortega_taros_spica2016.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321353/
https://pdf.benchchem.com/31/Application_Notes_Protocol_for_N_sulfonylation_using_Methanesulfonyl_Chloride.pdf
https://www.organic-chemistry.org/synthesis/N1S/sulfonamides.shtm
https://www.researchgate.net/publication/227598361_Analysis_and_screening_of_combinatorial_libraries_using_mass_spectrometry
https://pubmed.ncbi.nlm.nih.gov/11835254/
https://pubmed.ncbi.nlm.nih.gov/11835254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6339611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6339611/
https://www.benchchem.com/product/b2533979/docs#application-note-accelerating-drug-discovery-through-parallel-synthesis-of-novel-spirocyclic-scaffolds
https://www.benchchem.com/product/b2533979/docs#application-note-accelerating-drug-discovery-through-parallel-synthesis-of-novel-spirocyclic-scaffolds
https://www.benchchem.com/product/b2533979/docs#application-note-accelerating-drug-discovery-through-parallel-synthesis-of-novel-spirocyclic-scaffolds
https://www.benchchem.com/product/b2533979/docs#application-note-accelerating-drug-discovery-through-parallel-synthesis-of-novel-spirocyclic-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533979?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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